An In-depth Technical Guide to (4-Methoxyphenyl)(4-pyridyl)methanone: Properties, Structure, and Synthetic Protocols
An In-depth Technical Guide to (4-Methoxyphenyl)(4-pyridyl)methanone: Properties, Structure, and Synthetic Protocols
Introduction
(4-Methoxyphenyl)(4-pyridyl)methanone is a diaryl ketone featuring a methoxy-substituted phenyl ring and a pyridyl moiety. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science. The presence of a ketone linker provides a rigid, yet conformationally adaptable, scaffold, while the pyridine ring offers a site for hydrogen bonding and potential coordination with metal centers. The methoxy group, an electron-donating substituent, modulates the electronic properties of the adjacent phenyl ring. This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies for (4-Methoxyphenyl)(4-pyridyl)methanone, intended for professionals in research and drug development.
Chemical Identity and Structure
The fundamental identity of a compound is established through a consistent set of nomenclature and structural representations.
| Identifier | Value |
| IUPAC Name | (4-Methoxyphenyl)(pyridin-4-yl)methanone |
| CAS Number | 14548-47-1[1] |
| Molecular Formula | C₁₃H₁₁NO₂[1] |
| Molecular Weight | 213.23 g/mol [1] |
| InChI | InChI=1S/C13H11NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-9H,1H3[1] |
| InChIKey | FGEUIMWNIGSQPB-UHFFFAOYSA-N[1] |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=CC=NC=C2 |
| Common Synonyms | p-Anisyl 4-pyridyl ketone, 4-(4-Methoxybenzoyl)pyridine[1] |
The structure consists of a central carbonyl group connecting a 4-methoxyphenyl ring and a pyridine ring at its 4-position. The molecule's geometry is not perfectly planar due to steric hindrance between the aromatic rings, which are twisted out of the plane of the carbonyl group.
To be replaced with a proper 2D chemical structure diagram.
Physicochemical Properties
The physical and chemical properties of (4-Methoxyphenyl)(4-pyridyl)methanone dictate its behavior in various chemical and biological systems.
| Property | Value | Notes |
| Melting Point | Not explicitly reported. Expected to be a solid at room temperature. For comparison, bis(4-methoxyphenyl)methanone has a melting point of 143-144 °C.[2] | |
| Boiling Point | High boiling point, characteristic of diaryl ketones. | |
| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
| Appearance | Likely a white to off-white or pale yellow crystalline solid. |
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings.
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Pyridyl Protons: The pyridine ring will exhibit two sets of signals, both doublets, in the downfield region (typically δ 8.6-8.8 ppm for protons adjacent to the nitrogen and δ 7.5-7.7 ppm for the other two protons).
-
Methoxyphenyl Protons: The 4-methoxyphenyl group will show two doublets due to the para-substitution pattern. The protons ortho to the carbonyl group are expected around δ 7.8-8.0 ppm, while the protons ortho to the methoxy group should appear more upfield at approximately δ 6.9-7.1 ppm.
-
Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will be observed around δ 3.8-3.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon is expected in the range of δ 194-196 ppm.[2]
-
Aromatic Carbons: The carbon atoms of the pyridine and phenyl rings will resonate in the δ 110-165 ppm region. The carbon attached to the methoxy group will be significantly shielded (around δ 163 ppm), while the carbons of the pyridine ring will have distinct chemical shifts due to the influence of the nitrogen atom.
-
Methoxy Carbon: The methoxy carbon will appear as a sharp signal around δ 55-56 ppm.[2]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
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C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the diaryl ketone is expected between 1640 and 1660 cm⁻¹.[2]
-
C-O-C Stretch: The C-O-C stretching vibrations of the methoxy group will likely appear in the 1250-1000 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: These will be present in their characteristic regions of the spectrum.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 213.
Synthesis and Purification
The synthesis of (4-Methoxyphenyl)(4-pyridyl)methanone requires careful consideration, as direct Friedel-Crafts acylation of pyridine is generally unsuccessful due to the deactivation of the pyridine ring by the Lewis acid catalyst. More effective strategies involve cross-coupling reactions or the use of pre-functionalized pyridine derivatives.
Synthetic Workflow Overview
A robust and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance.
Caption: A representative workflow for the synthesis of (4-Methoxyphenyl)(4-pyridyl)methanone via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol is based on established procedures for the synthesis of diaryl ketones via Suzuki-Miyaura coupling.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-pyridylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reactant Addition: To the stirred suspension, add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in toluene dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-Methoxyphenyl)(4-pyridyl)methanone.
Reactivity and Stability
The reactivity of (4-Methoxyphenyl)(4-pyridyl)methanone is primarily governed by the ketone and pyridine functionalities.
-
Ketone Reactivity: The carbonyl group can undergo nucleophilic addition reactions and can be reduced to the corresponding alcohol.
-
Pyridine Reactivity: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. It can also act as a ligand for metal catalysts.
-
Stability and Storage: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.
Applications in Research and Drug Development
The (phenyl)(pyridyl)methanone scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities. While specific studies on (4-Methoxyphenyl)(4-pyridyl)methanone are limited, its structural motifs are present in compounds investigated for various therapeutic applications.
-
Anticancer and Enzyme Inhibitory Activity: The biphenyl-methanone scaffold, a related structural class, is explored for its potential as anticancer agents and enzyme inhibitors.[4] Substituted phenyl pyrazole derivatives, which can be synthesized from methanone precursors, have also shown potential as antitumor agents.[5][6]
-
Inhibitors of XOR and URAT1: Phenyl-substituted pyridine derivatives have been designed and evaluated as dual inhibitors of xanthine oxidoreductase (XOR) and uric acid transporter 1 (URAT1), which are targets for the treatment of hyperuricemia and gout.[7]
-
Anticonvulsant Activity: Pyridazinone derivatives, which can be synthesized from aryl ketones, have shown significant anticonvulsant activity in various preclinical models.[8]
-
Synthetic Intermediate: This compound serves as a valuable building block for the synthesis of more complex molecules. The ketone can be a handle for further functionalization, and the pyridine ring can be modified to modulate physicochemical properties and biological activity. Patents in the pharmaceutical field often describe related structures as key intermediates in the synthesis of active pharmaceutical ingredients.[4][9][10]
Conclusion
(4-Methoxyphenyl)(4-pyridyl)methanone is a compound with significant potential as a scaffold in medicinal chemistry and as a versatile synthetic intermediate. Its chemical and physical properties are characteristic of a diaryl ketone, and it can be reliably synthesized using modern cross-coupling methodologies. The presence of both a hydrogen bond acceptor in the pyridine ring and an electron-donating methoxy group makes it an attractive starting point for the design of novel bioactive molecules. Further investigation into its specific biological activities is warranted and could lead to the development of new therapeutic agents.
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